molecular formula C18H20N2O4S B2624914 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide CAS No. 941939-81-7

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2624914
CAS No.: 941939-81-7
M. Wt: 360.43
InChI Key: PNEYRTKAYHMSCV-UHFFFAOYSA-N
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Description

N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941939-81-7) is a high-purity sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique structural scaffold comprising a methoxy-substituted phenyl ring and a 2-oxopiperidinyl moiety, which enhances its ability to interact with biological targets . The sulfonamide group is a key functional element known to confer strong binding affinity to enzymatic targets, while the oxopiperidine ring contributes to improved pharmacokinetic properties . This molecular architecture makes it a versatile scaffold for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators .Research indicates that structurally related sulfonamide compounds containing lactam rings exhibit potent biological activity. Specifically, phenyl benzenesulfonamide derivatives have demonstrated remarkable potential as antimicrotubule agents that target the colchicine-binding site, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and potent antiproliferative effects against various human cancer cell lines in the nanomolar to low micromolar range . These findings suggest the potential value of this chemical series in anticancer research . The compound's well-defined synthetic pathway and stability under standard conditions further support its utility in research applications . This product is intended for non-human research purposes only and is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-17-11-10-14(13-16(17)20-12-6-5-9-18(20)21)19-25(22,23)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,19H,5-6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEYRTKAYHMSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the acylation of 4-iodoaniline with 5-bromovaleryl chloride in the presence of triethylamine, followed by cyclization under basic conditions to form the lactam intermediate. This intermediate is then subjected to further reactions to introduce the methoxy and benzenesulfonamide groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Receptor Affinity

Key Analogs:

SB-258585 (4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide) Structural Differences: Replaces 2-oxopiperidinyl with 4-methylpiperazinyl and adds an iodine substituent. Activity: Potent 5-HT6 receptor antagonist (Kd = 1.3 nM). The iodine enhances receptor binding via hydrophobic interactions, while the methylpiperazinyl group contributes to solubility and CNS penetration .

SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide)

  • Structural Differences : Incorporates dichloro and methoxy groups on the phenyl ring and a piperazinyl moiety.
  • Activity : Selective 5-HT6 antagonist with improved pharmacokinetic properties due to halogenation .
  • Comparison : The dichloro substituents in SB-399885 may increase metabolic stability compared to the target compound’s methoxy group, but the 2-oxopiperidinyl group could offer unique conformational rigidity.

T0901317 (N-(2,2,2-trifluoro-ethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide)

  • Structural Differences : Contains trifluoroethyl and trifluoromethyl-hydroxyl groups.
  • Activity : Liver X receptor (LXR) agonist (EC50 ~300 nM), demonstrating sulfonamide versatility in nuclear receptor targeting .
  • Comparison : The target compound’s lack of fluorinated groups suggests selectivity for 5-HT6 over LXR pathways.

Pharmacokinetic and Physicochemical Properties

Compound logP* Solubility Metabolic Stability Key Substituents
Target Compound ~2.5 Moderate High (2-oxopiperidinyl) 2-oxopiperidinyl, methoxy
SB-258585 ~3.0 Low Moderate 4-methylpiperazinyl, iodine
SB-399885 ~3.5 Very low High Dichloro, piperazinyl
T0901317 ~4.2 Very low Low Trifluoroethyl, trifluoromethyl

*Estimated based on substituent contributions.

  • 2-Oxopiperidinyl vs.
  • Halogenation Effects : Iodine (SB-258585) and chlorine (SB-399885) enhance receptor affinity but may increase toxicity risks. The target compound avoids halogens, favoring a safer profile.

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C24H24N2O3SC_{24}H_{24}N_{2}O_{3}S and a molecular weight of approximately 388.46 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: The sulfonamide group may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.89 to 9.63 µg/mL against HeLa and AGS cell lines, indicating strong anticancer properties .
  • Anti-inflammatory Effects: The sulfonamide moiety is often associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Antimicrobial Properties: Similar compounds have demonstrated antibacterial activity, suggesting that this compound may also have potential in combating bacterial infections.

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of related sulfonamide compounds found that they induced apoptosis in cancer cells through both extrinsic and intrinsic pathways. The activation of caspases (caspase-8 and -9) was noted, indicating that the compound triggers programmed cell death .

CompoundCell LineIC50 (µg/mL)
Compound AHeLa0.89
Compound BAGS9.63

Case Study 2: Enzyme Inhibition

Research on similar piperidine-containing compounds revealed their potential as inhibitors of cysteine cathepsins, which play a role in tumor growth and metastasis. This suggests that this compound may exhibit similar inhibitory effects .

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